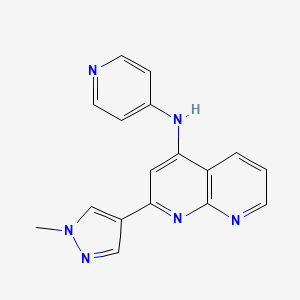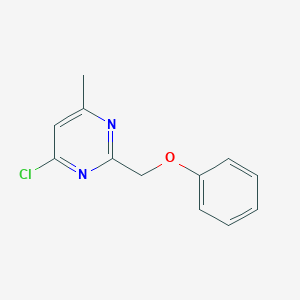
4-Chloro-6-methyl-2-(phenoxymethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-methyl-2-(phenoxymethyl)pyrimidine is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methyl-2-(phenoxymethyl)pyrimidine typically involves the following steps:
Chlorination: The starting material, 6-methylpyrimidine, undergoes chlorination to introduce the chlorine atom at the 4-position.
Methylation: The chlorinated product is then methylated at the 6-position to form 4-chloro-6-methylpyrimidine.
Phenoxymethylation: Finally, the phenoxymethyl group is introduced through a reaction with phenol and a suitable reagent, such as a halogenating agent or a coupling reagent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry principles can be employed to enhance efficiency and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-6-methyl-2-(phenoxymethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amines or other reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as ammonia (NH3) or alkyl halides.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms, such as amines or other reduced derivatives.
Substitution Products: Substituted pyrimidines with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-methyl-2-(phenoxymethyl)pyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of nucleic acid interactions and biological processes.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-Chloro-6-methyl-2-(phenoxymethyl)pyrimidine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely, depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6-methylpyrimidine: Similar structure but lacks the phenoxymethyl group.
2-(Phenoxymethyl)pyrimidine: Similar structure but lacks the chlorine and methyl groups.
4-Chloro-2-(phenoxymethyl)pyrimidine: Similar structure but with different positions of the chlorine and phenoxymethyl groups.
Uniqueness: 4-Chloro-6-methyl-2-(phenoxymethyl)pyrimidine is unique due to its specific combination of substituents, which can influence its reactivity and biological activity. This combination allows for diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C12H11ClN2O |
|---|---|
Molekulargewicht |
234.68 g/mol |
IUPAC-Name |
4-chloro-6-methyl-2-(phenoxymethyl)pyrimidine |
InChI |
InChI=1S/C12H11ClN2O/c1-9-7-11(13)15-12(14-9)8-16-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI-Schlüssel |
RIZRACFNWWNOQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)COC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


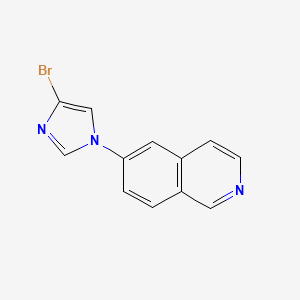

![Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate](/img/structure/B15358699.png)
![5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)
![2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid](/img/structure/B15358713.png)
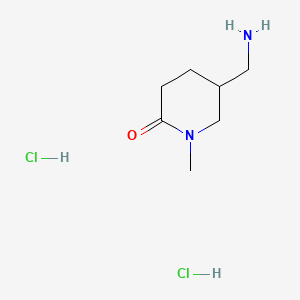

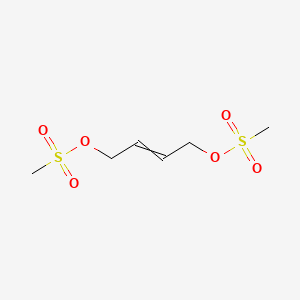

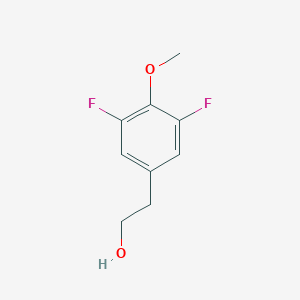
![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B15358752.png)
![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]-N-methylcarbamate](/img/structure/B15358754.png)
![Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride](/img/structure/B15358761.png)
